Cas no 1540156-98-6 (1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-)

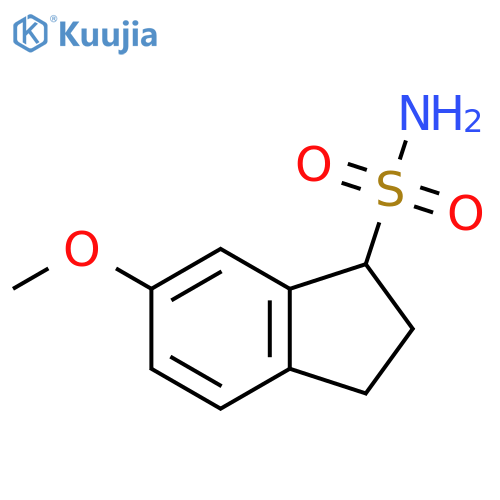

1540156-98-6 structure

商品名:1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-

CAS番号:1540156-98-6

MF:C10H13NO3S

メガワット:227.280121564865

CID:5282661

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-

-

- インチ: 1S/C10H13NO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3,(H2,11,12,13)

- InChIKey: GIDDLNCDLXVQRT-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)C2=C(C=CC(OC)=C2)CC1

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679623-10.0g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 10.0g |

$4052.0 | 2023-03-11 | ||

| Enamine | EN300-679623-0.05g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 0.05g |

$792.0 | 2023-03-11 | ||

| Enamine | EN300-679623-0.25g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 0.25g |

$867.0 | 2023-03-11 | ||

| Enamine | EN300-679623-5.0g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 5.0g |

$2732.0 | 2023-03-11 | ||

| Enamine | EN300-679623-0.5g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 0.5g |

$905.0 | 2023-03-11 | ||

| Enamine | EN300-679623-2.5g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 2.5g |

$1848.0 | 2023-03-11 | ||

| Enamine | EN300-679623-1.0g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-679623-0.1g |

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |

1540156-98-6 | 0.1g |

$829.0 | 2023-03-11 |

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1540156-98-6 (1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬